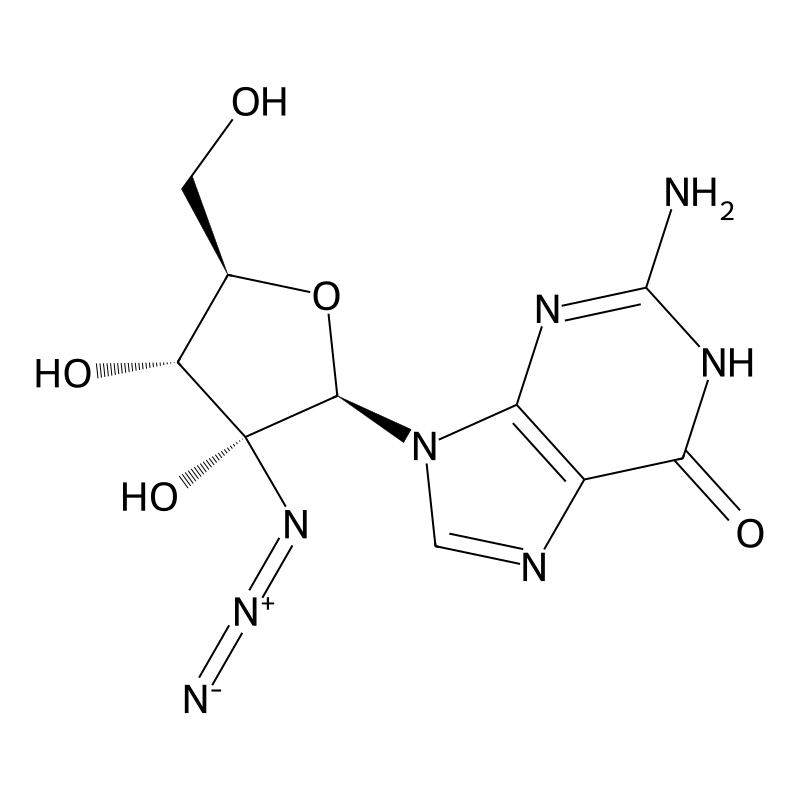

2'-Azido guanosine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Antiviral Potential ()

One of the most studied applications of 2'-AG is its potential to inhibit the replication of RNA viruses and retroviruses. These viruses rely on their RNA genomes for replication, and 2'-AG can act as a chain terminator when incorporated into viral RNA by viral RNA polymerases. The azide group interferes with the formation of phosphodiester bonds, essential for RNA elongation. Studies have shown that 2'-AG can be effective against various RNA viruses, including Hepatitis C virus (HCV) and human immunodeficiency virus (HIV) [].

2'-Azido guanosine is a modified nucleoside characterized by the presence of an azido group at the 2' position of the ribose sugar. Its chemical formula is C₁₀H₁₂N₈O₅, and it plays a significant role in various biochemical applications, particularly in the field of chemical biology and nucleic acid research. The azido group enhances the compound's reactivity, making it a valuable tool for bioorthogonal labeling and functionalization processes.

2'-Azido guanosine exhibits notable biological activity, particularly as a building block for RNA synthesis. It can be incorporated into RNA strands, where it serves as a substrate for RNA polymerases. The incorporation of this modified nucleoside can lead to altered RNA properties, influencing stability and interaction with proteins or other nucleic acids. Studies have shown that 2'-azido guanosine can be used to create RNA molecules with unique functionalities for therapeutic applications .

Synthesis of 2'-azido guanosine typically involves several key methodologies:

- Direct Modification: Guanosine can be directly modified at the 2' position using azidation reactions.

- Phosphoramidite Chemistry: This method allows for the incorporation of 2'-azido guanosine into oligonucleotides through solid-phase synthesis.

- Click Chemistry: Utilized for post-synthetic modifications where azide groups are reacted with alkynes to form triazoles, enhancing the functionality of RNA .

The applications of 2'-azido guanosine are diverse and impactful:

- Bioconjugation: It is widely used in bioconjugation techniques to label RNA and proteins for imaging and tracking within cells.

- Therapeutics: Modified RNA strands incorporating 2'-azido guanosine can be designed for therapeutic purposes, including gene silencing and targeted drug delivery.

- Chemical Biology: It serves as a versatile tool for studying RNA interactions and functions due to its unique chemical properties .

Interaction studies involving 2'-azido guanosine focus on its incorporation into RNA and subsequent binding interactions with proteins or small molecules. The presence of the azido group allows researchers to utilize bioorthogonal reactions to visualize and analyze these interactions within living cells. This capability is crucial for understanding cellular mechanisms and developing new therapeutic strategies .

Several compounds share structural similarities with 2'-azido guanosine, each possessing unique attributes:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 2'-Amino guanosine | Amino group at the 2' position | Enhances hydrogen bonding capabilities |

| 2'-Fluoro guanosine | Fluorine atom at the 2' position | Increases stability against nucleases |

| 5'-Azido-5'-deoxyguanosine | Azido group at the 5' position | Useful for DNA modification via click chemistry |

| 3'-Azido-3'-deoxythymidine | Azido group at the 3' position | Employed in similar bioorthogonal labeling techniques |

Each of these compounds offers distinct advantages depending on their specific applications in research or therapeutic contexts, highlighting the unique role of 2'-azido guanosine in nucleic acid chemistry and functionalization strategies .

Synthetic Routes and Strategies

The synthesis of 2'-azido guanosine presents unique challenges that require careful consideration of both the azido group reactivity and the complex protecting group strategies necessary for nucleoside chemistry. Multiple synthetic approaches have been developed, each with distinct advantages and limitations.

The most straightforward approach involves the direct conversion of 2'-amino guanosine derivatives to their corresponding 2'-azido analogs through diazotransfer reactions [1] [2]. This methodology has emerged as the most efficient route, achieving nearly quantitative yields (80-95%) under mild conditions using fluorosulfuryl azide (FSO2N3) as the diazotizing reagent [3]. The reaction proceeds through a biphasic system containing methyl tert-butyl ether (MTBE), dimethylformamide (DMF), and aqueous sodium bicarbonate, with complete conversion typically achieved within 12-24 hours [4].

Alternative synthetic strategies include the classical Appel reaction followed by azide substitution, which provides a one-pot synthesis route from nucleoside precursors [5]. This method utilizes triphenylphosphine, carbon tetrabromide, and sodium azide to achieve 60-80% yields, though it requires careful optimization of reagent stoichiometry to avoid side product formation [6].

The triflation approach represents another viable methodology, employing triflic anhydride to activate the 2'-hydroxyl group followed by nucleophilic substitution with lithium azide [7] [8]. This route can achieve 50-70% yields but requires harsh reaction conditions that may not be compatible with sensitive protecting groups.

Phosphoramidite Chemistry Challenges with Azido Groups

The incorporation of azido groups into phosphoramidite chemistry presents significant technical challenges that limit the efficiency of automated oligonucleotide synthesis. The primary obstacle is the inherent reactivity between azido groups and phosphorus(III) species according to the Staudinger reaction [9] [10].

Azide-containing phosphoramidites are inherently unstable and undergo rapid degradation through both intra- and intermolecular Staudinger reactions [11] [12]. This instability is particularly problematic during coupling reactions, where the azido group can react with the phosphoramidite moiety, leading to significant product degradation and reduced coupling efficiency [8] [13].

Research has demonstrated that azide-containing phosphoramidites can be stabilized by storage at low temperatures (-20°C) in appropriate solvents such as benzene or acetonitrile [10]. Under these conditions, degradation is minimized, with less than 10% decomposition observed after 6 hours at room temperature [14]. However, prolonged storage at ambient temperature leads to rapid degradation, with only 30% of the phosphoramidite remaining after 4 days [10].

The coupling efficiency of azido-modified phosphoramidites is generally lower than their unmodified counterparts, requiring extended coupling times (10-15 minutes) and higher reagent concentrations to achieve acceptable yields [7] [8]. Additionally, the presence of azido groups can interfere with the standard oxidation step, necessitating optimized reaction conditions to prevent side reactions [15].

Diazotransfer Reactions from 2'-Amino Precursors

The diazotransfer approach has emerged as the most practical and efficient method for accessing 2'-azido guanosine derivatives. This methodology circumvents the challenges associated with direct azide incorporation by utilizing readily accessible 2'-amino precursors [1] [2].

Fluorosulfuryl azide (FSO2N3) has proven to be the most effective diazotizing reagent, providing clean conversion of 2'-amino groups to their corresponding azides under mild conditions [3]. The reaction is typically performed in a biphasic system consisting of methyl tert-butyl ether (MTBE), dimethylformamide (DMF), and aqueous sodium bicarbonate solution. The biphasic nature of the system allows for efficient mixing while maintaining the stability of both the reagent and the RNA substrate [4].

The diazotransfer reaction exhibits excellent functional group tolerance, proceeding smoothly in the presence of sensitive modifications such as 4-thiouridine and 3-methylcytosine [1] [3]. This robustness makes it particularly valuable for the synthesis of multiply modified RNA sequences where other synthetic approaches might fail.

Reaction optimization studies have revealed that the conversion efficiency is influenced by several factors including substrate accessibility, secondary structure, and reaction time. Short RNA sequences (5 nucleotides) exhibit the fastest conversion rates, while longer sequences with stable secondary structures require extended reaction times (up to 24 hours) to achieve complete conversion [16].

Protection/Deprotection Strategies

The synthesis of 2'-azido guanosine requires careful selection of protecting groups that are compatible with the azido functionality while providing adequate protection during synthetic manipulations. The guanosine nucleobase presents particular challenges due to the presence of both amino and lactam functional groups that require protection [17] [18].

For the exocyclic amino group at the N2 position, N,N-dimethylformamidine and Boc (tert-butoxycarbonyl) groups have proven most effective [19] [20]. These protecting groups are stable under the conditions used for azide introduction and can be removed under mild acidic conditions without affecting the azido group [21].

The O6 position of guanosine typically requires protection with groups such as p-nitrophenylethyl or tert-butyl ethers [7] [8]. These protecting groups prevent unwanted alkylation reactions during synthetic manipulations and can be removed under basic conditions. However, care must be taken to avoid conditions that might reduce the azido group during deprotection [22].

The 2'-hydroxyl group, which is ultimately converted to the azide, is typically protected with tert-butyldimethylsilyl (TBDMS) or tetraisopropyldisiloxane (TIPDS) groups during synthetic manipulations [7] [8]. These silyl protecting groups are stable under the basic conditions used for azide introduction and can be selectively removed with fluoride reagents [23].

The 3'- and 5'-hydroxyl groups require protection that is orthogonal to the other protecting groups used in the synthesis. TBDMS groups are commonly employed for the 3'-position, while 4,4'-dimethoxytrityl (DMTr) groups are standard for 5'-protection in nucleoside chemistry [24] [18].

Solid-Phase Synthesis Approaches

Solid-phase synthesis of 2'-azido guanosine-containing oligonucleotides represents a significant challenge due to the incompatibility of azido groups with standard phosphoramidite chemistry. However, several approaches have been developed to address these limitations [25] [26].

The most successful approach involves the use of phosphotriester chemistry instead of the conventional phosphoramidite methodology [7] [8]. In this approach, preformed phosphotriester building blocks are manually coupled to the growing oligonucleotide chain using activation reagents such as 1-(mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT) [9]. This method achieves coupling efficiencies of up to 95% and avoids the Staudinger reaction issues associated with phosphoramidite chemistry.

An alternative approach involves the post-synthetic conversion of 2'-amino oligonucleotides to their azido counterparts using the diazotransfer methodology [1] [2]. This approach allows for the use of standard automated synthesis equipment and reagents for the initial oligonucleotide assembly, with the azido groups being introduced in a subsequent step [3].

The solid-phase synthesis of 2'-azido RNA typically requires extended deprotection protocols to ensure complete removal of all protecting groups without degrading the azido functionality [27]. The deprotection process typically involves treatment with syn-2-pyridinealdoxime/tetramethylguanidine followed by methylamine to remove the phosphate and nucleobase protecting groups [8].

Purification and Characterization Techniques

The purification of 2'-azido guanosine and its derivatives requires specialized techniques due to the polar nature of the azido group and the potential for degradation during purification [27] [28]. Ion-exchange chromatography has proven to be the most effective method for initial purification, utilizing anion-exchange columns with gradient elution systems [29].

High-performance liquid chromatography (HPLC) using both ion-exchange and reverse-phase modes is essential for both analytical and preparative purposes [30]. Ion-exchange HPLC is particularly useful for crude product analysis and can separate closely related impurities based on charge differences [27]. Reverse-phase HPLC using C18 columns provides excellent resolution for final purification steps [8].

Mass spectrometry, particularly liquid chromatography-mass spectrometry (LC-MS), is crucial for molecular weight confirmation and purity assessment [31]. The azido group provides a characteristic mass increase of 42 Da compared to the corresponding amino analog, allowing for straightforward identification [32]. High-resolution mass spectrometry is essential for confirming the molecular formula and detecting trace impurities.

Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information about 2'-azido guanosine derivatives [7] [8]. The 1H NMR spectrum shows characteristic chemical shifts for the azido-substituted carbon, while 13C NMR provides information about the carbon framework. 31P NMR is particularly valuable for characterizing phosphorylated derivatives and assessing the integrity of internucleotide linkages [10].

UV spectroscopy remains an important tool for concentration determination and purity assessment [27]. The azido group typically does not significantly affect the UV absorption characteristics of the guanosine chromophore, allowing for standard quantification methods using the extinction coefficient at 260 nm [29].

Scale-Up Considerations and Challenges

The scale-up of 2'-azido guanosine synthesis presents several unique challenges that must be addressed for industrial implementation [33] [34]. The primary considerations include safety concerns related to azide handling, process efficiency, and cost-effectiveness.

Safety considerations are paramount when scaling up azide-containing reactions due to the potentially explosive nature of certain azide compounds [35] [36]. Small organic azides can be particularly hazardous, requiring specialized safety protocols and equipment for large-scale operations [11]. The use of fluorosulfuryl azide (FSO2N3) as a diazotizing reagent requires careful handling procedures and appropriate containment systems [3].

Process efficiency becomes increasingly important at larger scales, where reaction times and yields directly impact economic viability [37] [38]. The diazotransfer methodology, while highly efficient on small scales, requires optimization for larger volumes to maintain consistent yields and minimize waste generation [39]. Continuous flow reactor systems have shown promise for improving process efficiency and safety [40] [41].

The downstream processing requirements for 2'-azido guanosine present significant challenges for large-scale production [37]. The need for specialized purification techniques, particularly ion-exchange chromatography, can be costly and time-consuming when scaled up [38]. Alternative purification strategies, such as crystallization or selective precipitation, may be necessary for economical large-scale production.

Raw material costs represent another significant consideration for scale-up operations [42] [43]. The specialized reagents required for azide synthesis, particularly fluorosulfuryl azide, can be expensive and may require specialized suppliers [35]. The development of more cost-effective synthetic routes or alternative reagents may be necessary for commercial viability.

Quality control and analytical requirements become more stringent at larger scales, necessitating robust analytical methods that can handle increased sample throughput [44] [45]. The development of high-throughput analytical techniques for azide-containing nucleosides is essential for maintaining product quality and regulatory compliance [31].

The regulatory landscape for azide-containing pharmaceuticals and research reagents may present additional challenges for large-scale production [46]. Azide compounds are subject to various transportation and storage regulations that can impact supply chain logistics and increase operational complexity [33].